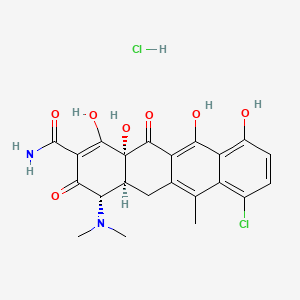

![molecular formula C15H16O9 B586563 4-[(E)-2-羧乙烯基]苯基 β-D-葡萄糖吡喃糖醛酸 CAS No. 214689-30-2](/img/structure/B586563.png)

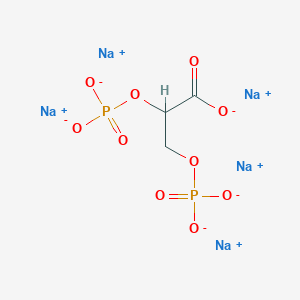

4-[(E)-2-羧乙烯基]苯基 β-D-葡萄糖吡喃糖醛酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Physical And Chemical Properties Analysis

The compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The exact physical and chemical properties such as melting point, boiling point, flash point, etc., are not available for this specific compound.科学研究应用

肉桂酸衍生物的抗癌潜力

肉桂酸及其衍生物(与目标化合物具有相同的官能团)已被研究其抗癌特性。这些研究强调了肉桂酸结构固有的化学反应性,其中包括苯丙烯酸官能团。这种反应性在合成抗肿瘤剂的药物研究中至关重要。在过去二十年中,肉桂酸衍生物因其抗肿瘤功效而受到广泛关注,突出了这些化合物在癌症研究中尚未得到充分探索的潜力 (De, Baltas, & Bedos-Belval, 2011)。

磷酸化羧酸的精神活性

对磷酸化羧酸的研究(其具有与目标化合物相似的功能和结构)揭示了它们在精神药理学中的应用。值得注意的是,CAPAH(4-二甲氨基苯基、2'-氯乙氧基磷酰乙酸肼)等衍生物已在改善记忆和学习、表现出神经保护特性以及在治疗阿尔茨海默病中显示出潜力方面表现出希望。这些发现表明羧酸衍生物在神经和精神疾病中具有更广泛的应用范围 (Semina 等人,2016)。

4-苯基丁酸维持蛋白质稳态

对 4-苯基丁酸 (4-PBA) 的研究突出了其在维持蛋白质稳态中的作用,特别是在预防蛋白质错误折叠和减轻内质网应激方面。鉴于结构相似性,这一研究途径提供了关于如何利用 4-[(E)-2-羧乙烯基]苯基 β-D-葡萄糖吡喃糖醛酸等化合物来治疗以蛋白质聚集和错误折叠为特征的疾病(例如神经退行性疾病)的见解 (Kolb 等人,2015)。

羧酸对生物催化剂的抑制作用

Jarboe 等人 (2013) 探索了羧酸对微生物的抑制作用,强调了这些化合物的抗菌潜力。该研究重点关注羧酸对微生物细胞膜和内部 pH 值的影响,指出了在抗菌策略中利用类似化合物的可能性,特别是在食品保鲜或防止腐败方面 (Jarboe, Royce, & Liu, 2013)。

作用机制

Target of Action

p-Coumaric acid glucuronide, also known as (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, primarily targets Prostaglandin reductase 1 in humans . This enzyme plays a crucial role in the metabolism of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals . It also targets Histidine ammonia-lyase in Rhodobacter sphaeroides , an enzyme involved in the breakdown of histidine .

Mode of Action

It’s known that p-coumaric acid, the parent compound, exhibits various biological activities such as antioxidant, anti-inflammatory, analgesic, and anti-antimicrobial properties . These effects are likely due to its interaction with its targets and the resulting changes in cellular processes .

Biochemical Pathways

p-Coumaric acid glucuronide is involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . It’s also part of the phenylpropanoid biosynthesis pathway, which leads to the production of flavonoids and other secondary metabolites . These pathways and their downstream effects play a significant role in plant metabolism and human health .

Pharmacokinetics

Studies on p-coumaric acid, the parent compound, suggest that it has favorable adme (absorption, distribution, metabolism, and excretion) properties . It’s known to be stable in mouse liver microsomes (MLM) and human liver microsomes (HLM), suggesting good metabolic stability . The hepatic extraction ratio of the compound is found to be in the intermediate range .

Result of Action

For instance, it significantly reduced the levels of the necrosis biomarker, alanine aminotransferase, and completely prevented the increase in the levels of the cholestasis markers, alkaline phosphatase and γ-glutamyl transpeptidase in rats intoxicated with CCl4 .

Action Environment

The action, efficacy, and stability of p-Coumaric acid glucuronide can be influenced by various environmental factors. For instance, the bioavailability of hydroxycinnamic acids (HCAs), a class of compounds that includes p-Coumaric acid, can be affected by the release from the food matrix after ingestion

生化分析

Biochemical Properties

p-Coumaric acid glucuronide is a product of the metabolism of phenolic compounds . The main biosynthetic route involves the deamination of phenylalanine into trans-cinnamic acid, followed by hydroxylation into coumaric acids . In plants, p-coumaric acid is a predominant isomer that is preferentially bound to cell wall polysaccharides by an ester bond .

Cellular Effects

Its precursor, p-coumaric acid, has been shown to have various biological activities, such as antioxidant, anti-inflammatory, analgesic, and anti-antimicrobial properties .

Molecular Mechanism

It is known that phenolic compounds, including p-coumaric acid, are well-known antioxidants that scavenge and therefore potentially protect against reactive oxygen and nitrogen species (ROS or RNS)-induced in vivo damage .

Temporal Effects in Laboratory Settings

It is known that the maximum plasma concentration of coumaric acid is reached in minutes after ingestion, and halftime in blood circulation is longer than that of more hydroxylated cinnamates .

Dosage Effects in Animal Models

Studies on p-coumaric acid have shown that it has beneficial effects in amelioration of diabetes, carcinogenesis, or uncontrolled inflammation .

Metabolic Pathways

p-Coumaric acid glucuronide is involved in the metabolism of phenolic compounds . The main biosynthetic route involves the deamination of phenylalanine into trans-cinnamic acid, followed by hydroxylation into coumaric acids .

Transport and Distribution

It is known that in plants, p-coumaric acid is a predominant isomer that is preferentially bound to cell wall polysaccharides by an ester bond .

Subcellular Localization

Studies on related enzymes such as Pp4CL1 and Pp4CL10, which are involved in the biosynthesis of coumarin skeleton, have shown that these proteins are localized in the cytosol .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9/c16-9(17)6-3-7-1-4-8(5-2-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-6,10-13,15,18-20H,(H,16,17)(H,21,22)/b6-3+/t10-,11-,12+,13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKJXEKPKWKYKR-KPGYTNHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747381 |

Source

|

| Record name | 4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214689-30-2 |

Source

|

| Record name | 4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aS)-(9CI)](/img/no-structure.png)

![[(E)-[(4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B586489.png)

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)

![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)